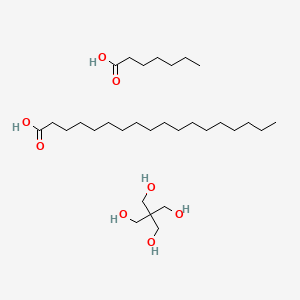
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is a complex compound that combines three distinct chemical entities: 2,2-Bis(hydroxymethyl)propane-1,3-diol, heptanoic acid, and octadecanoic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction is followed by neutralization with acetic acid and subsequent distillation to remove excess formaldehyde .
Heptanoic acid and octadecanoic acid can be esterified with 2,2-Bis(hydroxymethyl)propane-1,3-diol to form the final compound. The esterification process involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The final product is purified through distillation and crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in heptanoic acid and octadecanoic acid can be reduced to form alcohols.
Esterification: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Esterification: Esters of 2,2-Bis(hydroxymethyl)propane-1,3-diol with heptanoic acid and octadecanoic acid.
Scientific Research Applications
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polyfunctionalized compounds and polymers.
Biology: Acts as a stabilizer for enzymes and proteins in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of flame retardant polymers and heat storage materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can form hydrogen bonds with active sites of enzymes, stabilizing their structure and enhancing their activity. The esterified forms of heptanoic acid and octadecanoic acid can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: Similar to 2,2-Bis(hydroxymethyl)propane-1,3-diol, pentaerythritol is used in the synthesis of polyfunctionalized compounds and polymers.
Trimethylolpropane: Another polyol used in the production of resins and coatings.
Neopentyl glycol: Used in the manufacture of polyesters and plasticizers.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is unique due to its combination of hydroxyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions. Its esterified forms provide additional functionality, making it suitable for diverse applications in various fields.
Properties
CAS No. |
71010-84-9 |
|---|---|
Molecular Formula |
C30H62O8 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C7H14O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);2-6H2,1H3,(H,8,9);6-9H,1-4H2 |
InChI Key |
HEQNLZZBNGTGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




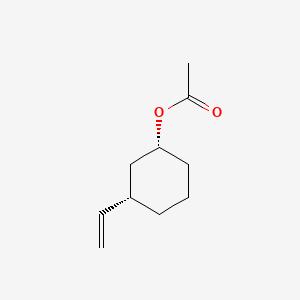
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
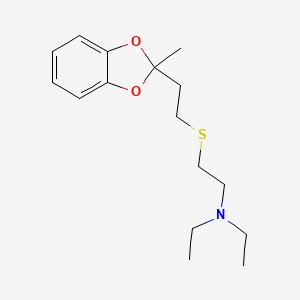
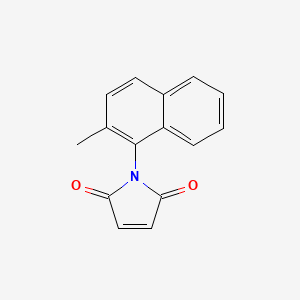
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)

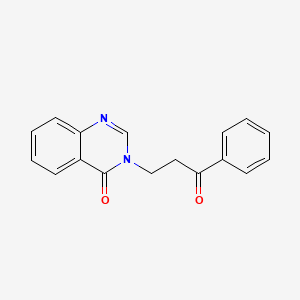

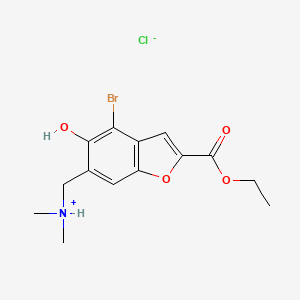
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
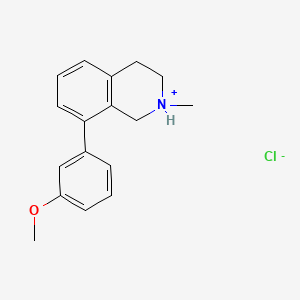
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
